molecular formula C20H21NO6S B3746585 ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate

ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate

Cat. No. B3746585
M. Wt: 403.5 g/mol
InChI Key: BOPQIVDRFDVTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate, also known as ESNF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESNF belongs to the class of sulfonamides and is characterized by its unique chemical structure, which makes it a promising candidate for various research applications.

Mechanism of Action

Ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate exerts its pharmacological effects by binding to the active site of the target enzyme, thereby inhibiting its activity. It has been reported to interact with the hydrophobic pocket of the enzyme, leading to conformational changes that result in the inhibition of enzyme activity.
Biochemical and Physiological Effects:
ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate has been shown to exhibit anti-diabetic properties by inhibiting the activity of α-amylase and α-glucosidase, enzymes involved in the digestion of carbohydrates.

Advantages and Limitations for Lab Experiments

Ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate has several advantages for use in laboratory experiments, including its high potency and selectivity for target enzymes. However, its low solubility in water can limit its use in certain experimental setups.

Future Directions

There are several future directions for research on ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate, including the development of novel synthetic methods for its production, the investigation of its potential therapeutic applications in other disease states, and the exploration of its potential as a lead compound for drug development.
In conclusion, ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate is a promising compound with potential therapeutic applications in various disease states. Its unique chemical structure and mechanism of action make it an attractive candidate for further research and development.

Scientific Research Applications

Ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been reported to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

ethyl 5-[[(4-ethoxynaphthalen-1-yl)sulfonylamino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-3-25-17-11-12-19(16-8-6-5-7-15(16)17)28(23,24)21-13-14-9-10-18(27-14)20(22)26-4-2/h5-12,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPQIVDRFDVTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=C(O3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-({[(4-ethoxynaphthalen-1-yl)sulfonyl]amino}methyl)furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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